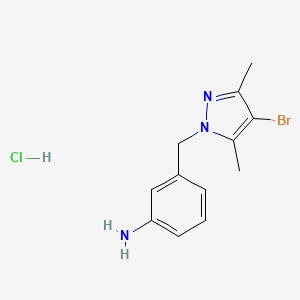

3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine; hydrochloride

Description

Historical Development of Pyrazole-Based Aniline Derivatives

The synthesis of pyrazole derivatives dates to the pioneering work of Ludwig Knorr in 1883, who first demonstrated the cyclocondensation of β-diketones with hydrazines to form substituted pyrazoles. This foundational methodology laid the groundwork for subsequent innovations, including the introduction of regioselective synthetic protocols. For instance, Girish et al. advanced the field by employing nano-ZnO catalysts to achieve 95% yields in pyrazole synthesis, highlighting the role of green chemistry in modern heterocyclic synthesis.

The integration of aniline moieties into pyrazole frameworks emerged as a strategy to enhance biological activity and structural diversity. Early 20th-century studies focused on simple phenyl-substituted pyrazoles, but the advent of cross-coupling reactions in the 1980s enabled the precise functionalization of both pyrazole and aniline components. The compound 3-(4-bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine; hydrochloride exemplifies this evolution, combining steric hindrance (via methyl groups), electronic modulation (via bromine), and a primary amine for further derivatization.

Significance in Contemporary Chemical Research

Pyrazole-aniline hybrids occupy a critical niche in drug discovery due to their dual capacity for hydrogen bonding (via the amine) and hydrophobic interactions (via aromatic systems). The bromine atom at the pyrazole 4-position enhances electrophilic substitution reactivity, enabling selective functionalization for targeted applications. Contemporary research emphasizes such halogenated derivatives for their potential in kinase inhibition and antimicrobial agents, as evidenced by studies on structurally analogous compounds.

The methyl substituents at the 3- and 5-positions of the pyrazole ring confer steric stability, reducing unwanted ring-opening reactions during synthetic modifications. This stability is particularly advantageous in multistep syntheses, where intermediates must withstand diverse reaction conditions. Furthermore, the hydrochloride salt form improves aqueous solubility, facilitating biological testing and formulation.

Position Within Broader Heterocyclic Chemistry Framework

Pyrazole derivatives belong to the azole family, a subclass of five-membered heterocycles containing two adjacent nitrogen atoms. The compound’s structure aligns with the broader trend of hybrid heterocycles, which combine multiple aromatic systems to exploit synergistic electronic effects. For example, the phenylamine moiety introduces a secondary aromatic system that can participate in π-stacking interactions, a feature leveraged in materials science for organic semiconductors.

Within medicinal chemistry, the pyrazole-aniline scaffold mirrors the architecture of nonsteroidal anti-inflammatory drugs (NSAIDs) such as celecoxib, which features a pyrazole core linked to a sulfonamide group. The absence of a sulfonamide in this compound suggests potential for reduced off-target effects while retaining the pyrazole’s inherent bioactivity.

Nomenclature and Structural Classification in Academic Literature

The IUPAC name 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]aniline; hydrochloride systematically describes the compound’s architecture:

- Pyrazole core : A five-membered ring with nitrogen atoms at positions 1 and 2.

- Substituents :

- Bromine at position 4.

- Methyl groups at positions 3 and 5.

- Methylene bridge (-CH~2~-) linking the pyrazole’s 1-position to the phenylamine’s 3-position.

- Hydrochloride salt : The aniline’s primary amine is protonated, forming a chloride counterion.

In academic literature, such compounds are classified as N-arylpyrazole derivatives. The “aryl” designation refers to the phenylamine group, while the “pyrazole” term specifies the heterocyclic component. Substituent positions are critical to pharmacological activity; for instance, bromine’s electronegativity modulates electron density across the pyrazole ring, influencing binding affinity to biological targets.

Table 1: Structural Features and Functional Roles of this compound

| Structural Component | Functional Role | Chemical Impact |

|---|---|---|

| Pyrazole ring | Heterocyclic backbone | Provides rigidity and nitrogen-based reactivity |

| 4-Bromo substituent | Electrophilic site | Enhances halogen bonding potential |

| 3,5-Dimethyl groups | Steric shielding | Stabilizes ring against degradation |

| Methylene bridge | Connector moiety | Allows spatial flexibility between rings |

| Phenylamine group | Aromatic amine | Enables hydrogen bonding and derivatization |

| Hydrochloride salt | Counterion | Improves solubility and crystallinity |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3.ClH/c1-8-12(13)9(2)16(15-8)7-10-4-3-5-11(14)6-10;/h3-6H,7,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKFQIPVTGWULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)N)C)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine; hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 316.62 g/mol. The compound features a bromo substituent and a dimethyl-pyrazole moiety attached to a phenylamine core, which may influence its biological reactivity and activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.62 g/mol |

| CAS Number | 1049752-47-7 |

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of substituted phenylamines with pyrazole derivatives. The presence of bromine and dimethyl groups is crucial for enhancing the compound's biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activities. For instance, studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Preliminary investigations into the antibacterial activity of this compound suggest it may possess similar properties due to its halogenated structure.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole-based compounds. For example, derivatives such as N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline have shown significant cytotoxic effects against various cancer cell lines, including Hep-2 and P815 cells, with IC50 values indicating strong inhibitory effects (IC50 = 3.25 mg/mL for Hep-2) . While specific data on the hydrochloride form is limited, the structural similarities suggest potential efficacy in cancer treatment.

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Ethyl derivatives | A549 | 26 |

Case Studies

A review of pyrazole biomolecules indicates that many derivatives exhibit promising results against cancer cells. For instance, compounds designed from pyrazole frameworks have been tested for their ability to induce apoptosis in tumor cells. The effectiveness of these compounds often correlates with their structural modifications, particularly the presence of halogens or other electron-withdrawing groups.

Example Case Study

A study conducted by Bouabdallah et al. evaluated several pyrazole derivatives against cancer cell lines, revealing that modifications at specific positions on the pyrazole ring significantly affected their cytotoxicity . This underscores the importance of structural optimization in enhancing biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological activities, primarily due to its pyrazole moiety. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

- Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar pyrazole derivatives showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The structure of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine suggests it may have similar effects due to its structural analogies with known COX inhibitors .

Agricultural Science

In agricultural applications, compounds like 3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine are explored for their potential as herbicides or fungicides.

- Research Findings : Research has indicated that pyrazole-based compounds can inhibit plant growth regulators or act as fungicides against various plant pathogens. For instance, a study found that a related compound significantly reduced the growth of Fusarium species, which are notorious for causing crop diseases .

Materials Science

The compound's unique chemical structure allows it to be utilized in the development of new materials, particularly in synthesizing polymers or as a building block in organic synthesis.

- Application Example : In materials science, pyrazole derivatives have been used to create novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine into polymer matrices could lead to improved performance characteristics in high-temperature applications .

Data Table of Applications

Comparison with Similar Compounds

The structural and functional properties of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine; hydrochloride are compared below with analogous pyrazole-aniline derivatives, focusing on substituent effects, physicochemical data, and synthetic pathways.

Structural Analogues from Pyrazole-Aniline Derivatives

Key Observations :

Substituent Effects: Bromine vs. Chlorine: Bromine in the target compound increases molecular weight and lipophilicity compared to chlorine in 3a/3b. This may enhance membrane permeability in biological systems. Methyl vs. Cyano/Electron-Withdrawing Groups: The 3,5-dimethyl groups on the pyrazole ring in the target compound provide steric bulk and electron-donating effects, contrasting with the electron-withdrawing cyano group in 3a/3b. This difference likely alters reactivity in coupling reactions .

Physicochemical Properties :

- Melting Points: The hydrochloride salt form of the target compound is expected to have a higher melting point than neutral analogs like 3a/3b (133–172°C), though exact data are unavailable .

- Solubility: The hydrochloride salt improves aqueous solubility compared to neutral pyrazole derivatives, which often require organic solvents (e.g., chloroform, DMF) for purification .

Synthetic Pathways :

- The target compound’s synthesis may involve nucleophilic substitution or coupling reactions, akin to the EDCI/HOBt-mediated amide bond formation used for 3a–3p . However, bromine’s lower reactivity compared to chlorine might necessitate harsher conditions or catalysts.

- Reverse-phase chromatography (used in ) could be applicable for purifying halogenated derivatives like the target compound .

Functional Analogues with Halogenated Aromatic Amines

- 4,5-Dimethoxy-2-methylaniline hydrochloride : Shares the aniline hydrochloride moiety but lacks the pyrazole ring.

- 3-Bromo-5-(3-methylpiperidin-1-ylsulfonyl)pyridine : Features a brominated heterocycle but replaces the aniline group with a sulfonamide-piperidine moiety. The sulfonamide group introduces hydrogen-bonding capability, absent in the target compound.

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-phenylamine; hydrochloride?

Answer:

The compound can be synthesized via multi-step reactions starting from commercially available pyrazole precursors. A typical approach involves:

- Step 1: Bromination and methylation of the pyrazole core to introduce the 4-bromo-3,5-dimethyl substituents.

- Step 2: Coupling the modified pyrazole to a benzylamine derivative using a nucleophilic substitution or Buchwald-Hartwig amination.

- Step 3: Hydrochloride salt formation via acid-base titration in polar solvents (e.g., ethanol or acetone).

Key parameters include reaction temperature (optimized between 60–80°C for coupling) and solvent selection (e.g., DMF for solubility). Purification often employs column chromatography or recrystallization .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and amine protonation.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic pattern matching the bromide and hydrochloride moieties.

- X-ray Crystallography: Resolves 3D conformation, particularly useful for identifying steric effects from the pyrazole’s bromo and dimethyl groups.

- HPLC-PDA: Assesses purity (>95% recommended for biological assays) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced: How can researchers optimize reaction yields when coupling the pyrazole moiety to the phenylamine backbone?

Answer:

- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency.

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and side-product formation.

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

- In Situ Monitoring: Employ TLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Answer:

- Theoretical Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts to identify anomalies.

- Protonation State Analysis: Confirm the hydrochloride’s impact on amine proton environments using pH-dependent NMR.

- Impurity Profiling: Use LC-MS to detect trace byproducts (e.g., debrominated derivatives) that may skew data .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s amine group for binding .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular Docking: Simulate interactions with target proteins (e.g., EGFR kinase) to prioritize substituent modifications.

- QSAR Modeling: Correlate structural features (e.g., logP, halogen size) with bioactivity data to predict optimal analogs.

- ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic properties and reduce late-stage attrition .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Thermal Stability: Conduct accelerated degradation studies at 40–60°C to identify decomposition pathways (e.g., dehydrohalogenation).

- Light Sensitivity: Store in amber vials at –20°C to prevent bromine loss via photolytic cleavage.

- Humidity Control: Use desiccants to avoid hydrochloride dissociation in humid environments .

Advanced: How can researchers resolve low solubility in aqueous buffers for in vivo studies?

Answer:

- Co-Solvent Systems: Test DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility without toxicity.

- Nanoparticle Formulation: Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release.

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the amine for improved solubility .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Answer:

- Chemoproteomics: Use affinity-based probes to identify protein targets in cell lysates.

- Metabolomic Profiling: Track downstream metabolic changes via LC-MS/MS.

- CRISPR Screening: Perform genome-wide knockout studies to pinpoint pathways affected by the compound .

Basic: How does this compound compare structurally and functionally to other pyrazole-based analogs?

Answer:

- Structural Differentiation: The bromo and dimethyl groups enhance steric bulk and electron-withdrawing effects compared to chloro or methoxy analogs.

- Functional Impact: Bromine’s size may improve binding to hydrophobic protein pockets, while the methyl groups reduce metabolic degradation.

- Biological Data: Cross-reference IC₅₀ values and selectivity indices with analogs (e.g., 4-chloro derivatives) to assess structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.